

Synthesis of 2-methoxy-N-(quinolin-8-yl)benzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-methoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B311073

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Abstract: This guide provides a detailed, in-depth technical overview for the synthesis of **2-methoxy-N-(quinolin-8-yl)benzamide**, a molecule of interest in medicinal chemistry and materials science. We will explore the strategic chemical approach, provide a robust, step-by-step experimental protocol, and delve into the mechanistic underpinnings of the core transformation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

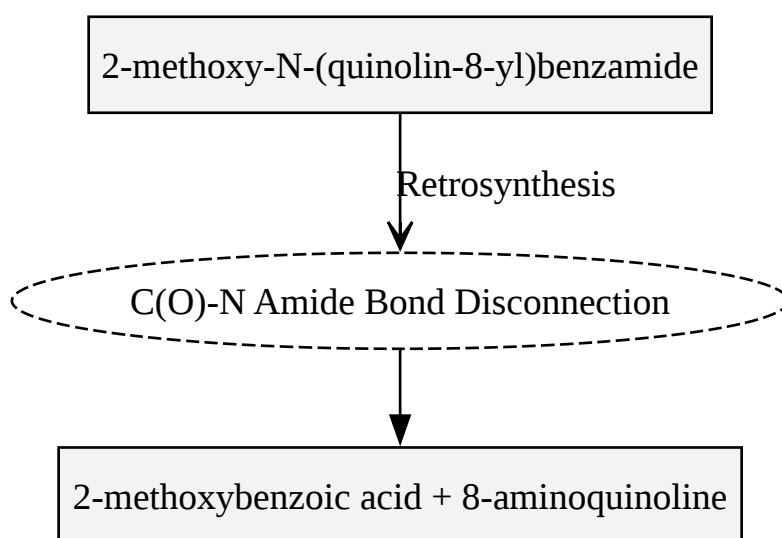
Introduction

2-methoxy-N-(quinolin-8-yl)benzamide is an aromatic amide featuring a benzamide moiety substituted with a methoxy group and linked to an 8-aminoquinoline core. The quinoline ring system is a prevalent scaffold in numerous biologically active compounds, while the benzamide portion is also a key structural element in many pharmaceuticals.[1] The strategic combination of these two fragments makes this compound and its derivatives interesting targets for drug discovery programs, particularly as ligands for various receptors or as inhibitors of signaling pathways.[1][2] The synthesis of such molecules is a fundamental task in medicinal chemistry, requiring efficient and reliable methods for amide bond formation.[3]

This guide will focus on a common and highly effective method for synthesizing **2-methoxy-N-(quinolin-8-yl)benzamide**: the direct amide coupling of 2-methoxybenzoic acid and 8-aminoquinoline using a carbodiimide-based coupling agent.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and direct approach to synthesizing **2-methoxy-N-(quinolin-8-yl)benzamide** is through the formation of the central amide bond. A retrosynthetic analysis reveals the two primary starting materials: 2-methoxybenzoic acid and 8-aminoquinoline.



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Caption: Retrosynthetic analysis of the target molecule.

The direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions and requires activation of the carboxylic acid.^[3] A widely used and effective method for this activation is the use of coupling reagents. In this guide, we will utilize a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This combination is well-established for its efficiency in promoting amide bond formation while minimizing side reactions and racemization (if chiral centers were present).^[4]

Experimental Protocol

This protocol outlines a reliable method for the synthesis of **2-methoxy-N-(quinolin-8-yl)benzamide** on a laboratory scale.

Materials and Reagents

Reagent	Formula	MW (g/mol)	Molarity/Purity	Amount (mmol)
2-methoxybenzoic acid	C ₈ H ₈ O ₃	152.15	99%	1.0
8-aminoquinoline	C ₉ H ₈ N ₂	144.17	98%	1.0
EDC·HCl	C ₉ H ₁₇ N ₃ ·HCl	191.70	98%	1.2
HOBt·H ₂ O	C ₆ H ₅ N ₃ O·H ₂ O	153.14	97%	1.2
N,N-Diisopropylethylamine (DIPEA)	C ₈ H ₁₉ N	129.24	99%	2.5
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Anhydrous	20 mL
Saturated NaHCO ₃ solution	NaHCO ₃	84.01	Aqueous	As needed
Brine	NaCl	58.44	Aqueous	As needed
Anhydrous MgSO ₄	MgSO ₄	120.37	Granular	As needed

Equipment

- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Syringes and needles

- Separatory funnel (100 mL)
- Rotary evaporator
- Glassware for column chromatography
- TLC plates (silica gel 60 F₂₅₄)
- NMR tubes and spectrometer
- Mass spectrometer

Step-by-Step Synthesis Procedure

- **Reaction Setup:** To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxybenzoic acid (1.0 mmol, 152 mg) and 8-aminoquinoline (1.0 mmol, 144 mg).
- **Solvent Addition:** Add anhydrous dichloromethane (DCM, 20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
- **Reagent Addition:** Add 1-Hydroxybenzotriazole hydrate (HOBt·H₂O, 1.2 mmol, 184 mg) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol, 230 mg) to the solution.
- **Base Addition:** Finally, add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, higher-R_f spot indicates product formation.
- **Work-up:** Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure **2-methoxy-N-(quinolin-8-yl)benzamide**.^[5]

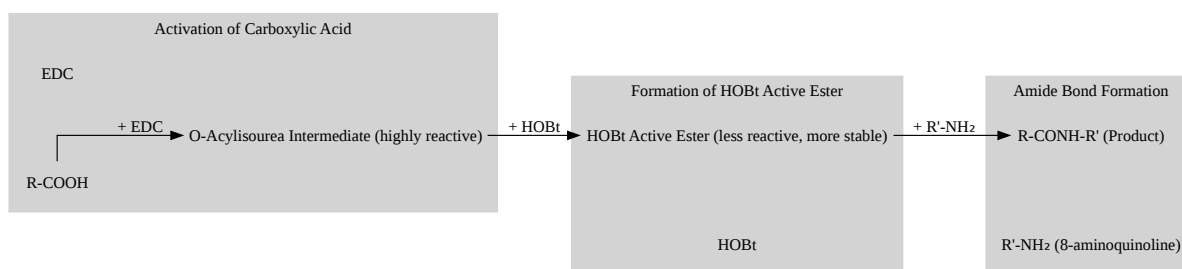
Characterization of 2-methoxy-N-(quinolin-8-yl)benzamide

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique	Expected Data
^1H NMR	Signals corresponding to the aromatic protons of both the quinoline and benzamide moieties, a singlet for the methoxy group protons, and a downfield singlet for the amide N-H proton.
^{13}C NMR	Resonances for all unique carbon atoms in the molecule, including the amide carbonyl carbon. A similar compound, 3,5-dichloro-2-methoxy-N-(8-quinolinyl)benzamide, shows characteristic shifts that can be used for comparison. ^[6]
Mass Spec.	The molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated exact mass of the product ($\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_2$).
Melting Point	A sharp melting point range, indicating a pure crystalline solid.

Mechanism and Scientific Rationale

The EDC/HOBt coupling is a highly reliable method for amide bond formation.^[7] The reaction proceeds through a multi-step mechanism that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.



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Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Step 1: Activation of the Carboxylic Acid. The carbodiimide (EDC) reacts with the carboxylic acid (2-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate.[7][8]

Step 2: Formation of the HOBt Active Ester. This highly reactive intermediate can be prone to side reactions, such as rearrangement to an N-acylurea.[4] HOBt acts as an acyl transfer agent, trapping the O-acylisourea to form a more stable HOBt active ester.[9] This step is crucial for suppressing side reactions and improving the overall yield and purity of the final amide.[7]

Step 3: Nucleophilic Attack by the Amine. The amine (8-aminoquinoline) then attacks the carbonyl carbon of the HOBt active ester. This nucleophilic acyl substitution displaces HOBt and forms the desired amide bond, yielding **2-methoxy-N-(quinolin-8-yl)benzamide**. [7] The released HOBt can re-enter the catalytic cycle.

The role of DIPEA is to act as a non-nucleophilic base to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating its reaction with EDC.

Troubleshooting and Optimization

Problem	Possible Cause	Suggested Solution
Low Yield	Incomplete reaction.	Increase reaction time, or gently warm the reaction mixture (e.g., to 40 °C). Ensure reagents are pure and anhydrous.
Poor purification recovery.	Optimize column chromatography conditions. Sometimes amides can be "sticky" on silica gel; adding a small amount of a polar solvent or a base like triethylamine to the eluent can help. ^[10]	
Side Product Formation	Formation of N-acylurea.	Ensure HOBt is added. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize this side reaction. ^[4]
Starting Material Remains	Deactivated coupling reagents.	Use fresh EDC and HOBt. Ensure the reaction is performed under anhydrous conditions.

Safety Precautions

- 2-methoxybenzoic acid and 8-aminoquinoline: May cause skin and eye irritation. Handle with gloves and safety glasses.
- EDC·HCl and HOBt: These are potential sensitizers and irritants. Avoid inhalation of dust and contact with skin.
- DIPEA: Corrosive and flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

- Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

The synthesis of **2-methoxy-N-(quinolin-8-yl)benzamide** via EDC/HOBt coupling is a robust and high-yielding procedure. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles. By following these guidelines and employing good laboratory practices, researchers can confidently and efficiently synthesize this and similar N-aryl benzamides for further investigation in their respective fields.

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